4-(ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
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Overview
Description
4-(ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes an ethoxymethylidene group attached to the isoquinoline core
Preparation Methods
The synthesis of 4-(ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of 2-pyridinecarboxaldehyde with an appropriate isoquinoline derivative under basic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which is subsequently cyclized to form the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4-(ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the ethoxymethylidene or pyridine moieties.
Scientific Research Applications
This compound has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, 4-(ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has been investigated for its potential as an anticancer agent, owing to its ability to inhibit specific molecular targets involved in cancer cell proliferation. In materials science, it has been explored for its potential use in organic electronics and as a building block for the synthesis of novel functional materials. Additionally, its unique structure makes it a valuable tool for studying the mechanisms of various biochemical processes.
Mechanism of Action
The mechanism of action of 4-(ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors, within the cell. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity. For example, in cancer cells, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
4-(ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione can be compared with other isoquinoline derivatives, such as berberine and papaverine, which also exhibit diverse biological activities. While these compounds share a common isoquinoline core, their unique substituents confer distinct properties and applications. For instance, berberine is well-known for its antimicrobial and anti-inflammatory properties, whereas papaverine is used as a vasodilator. The ethoxymethylidene group in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other isoquinoline derivatives.
Properties
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-pyridin-2-ylisoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-2-22-11-14-12-7-3-4-8-13(12)16(20)19(17(14)21)15-9-5-6-10-18-15/h3-11H,2H2,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYADTDUIGINHY-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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